molecular formula C14H24N2OS B5413978 3-[(Allylthio)acetyl]-3,9-diazaspiro[5.5]undecane

3-[(Allylthio)acetyl]-3,9-diazaspiro[5.5]undecane

Cat. No.: B5413978
M. Wt: 268.42 g/mol
InChI Key: QZQZIXVCWYIJFL-UHFFFAOYSA-N
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Description

3-[(Allylthio)acetyl]-3,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro undecane core and an allylthioacetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Allylthio)acetyl]-3,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic core followed by the introduction of the allylthioacetyl group. One common method involves the reaction of a diazaspiro undecane precursor with allylthioacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(Allylthio)acetyl]-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(Allylthio)acetyl]-3,9-diazaspiro[5.5]undecane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a γ-aminobutyric acid type A receptor antagonist, which can modulate neurotransmission.

    Medicine: Investigated for its immunomodulatory effects and potential therapeutic applications in neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(Allylthio)acetyl]-3,9-diazaspiro[5.5]undecane involves its interaction with γ-aminobutyric acid type A receptors. The compound acts as an antagonist, binding to the receptor and inhibiting its activity. This modulation of receptor activity can influence neurotransmission and has potential therapeutic implications for conditions such as anxiety and epilepsy .

Comparison with Similar Compounds

Similar Compounds

    3,9-Diazaspiro[5.5]undecane: A parent compound with similar structural features but lacking the allylthioacetyl group.

    3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: Another spirocyclic compound with different functional groups.

    1,3-Dioxane-1,3-dithiane spiranes: Compounds with similar spirocyclic cores but different heteroatoms

Uniqueness

3-[(Allylthio)acetyl]-3,9-diazaspiro[5.5]undecane is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allylthioacetyl group allows for unique interactions with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

1-(3,9-diazaspiro[5.5]undecan-3-yl)-2-prop-2-enylsulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2OS/c1-2-11-18-12-13(17)16-9-5-14(6-10-16)3-7-15-8-4-14/h2,15H,1,3-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQZIXVCWYIJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSCC(=O)N1CCC2(CCNCC2)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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